molecular formula C14H13NO4S B11584449 N-(1,3-benzodioxol-5-ylmethyl)benzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)benzenesulfonamide

Cat. No.: B11584449
M. Wt: 291.32 g/mol
InChI Key: YMEAPJBSAMZMRR-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]BENZENESULFONAMIDE is a compound that has garnered interest due to its structural similarity to capsaicin, a compound known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]BENZENESULFONAMIDE typically involves the conversion of a vanillyl system to a benzodioxole group, followed by the modification of the alkyl-lipophilic chain to an aromatic ring. The amide bond is replaced by a sulfonamide bond using bioisosteric concepts . The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Pd-catalyzed amination of various fused heteroaryl amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit mitochondrial membrane potential in glucose-starved tumor cells, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]BENZENESULFONAMIDE is unique due to its combination of a benzodioxole ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C14H13NO4S/c16-20(17,12-4-2-1-3-5-12)15-9-11-6-7-13-14(8-11)19-10-18-13/h1-8,15H,9-10H2

InChI Key

YMEAPJBSAMZMRR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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